Viridin

PI3K inhibition Enzymatic assay Cancer signaling

Select Viridin when experimental design demands nanomolar PI3K inhibition (IC₅₀ 4-5 nM) but an alternative chemical scaffold to wortmannin is required. Its electrophilic furan ring permits controlled nucleophilic substitution at the C(20) position, enabling the generation of diverse, subnanomolar analogs with reduced hepatotoxicity. Unlike wortmannin, Viridin's biosynthetic pathway yields structurally distinct variants (e.g., viridiol, demethoxyviridin) for SAR studies. Optimize your PI3K pathway interrogation or medicinal chemistry program with this differentiated furanosteroid core.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
CAS No. 3306-52-3
Cat. No. B1683569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViridin
CAS3306-52-3
Synonymsviridin
viridin A
viridin B
viridin C
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O
InChIInChI=1S/C20H16O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,18-19,24H,4,6H2,1-2H3
InChIKeyYEIGUXGHHKAURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Viridin (CAS 3306-52-3): A Furanosteroid PI3K Inhibitor with Unique Reactivity and a Biosynthetic Scaffold


Viridin (CAS 3306-52-3) is a naturally occurring furanosteroid fungal metabolite characterized by a highly electrophilic furan ring fused to a modified steroid core [1]. First isolated from Trichoderma viride, it acts as a potent, irreversible inhibitor of phosphatidylinositol 3-kinase (PI3K) by covalently binding to the ATP active site (IC₅₀ = 4-5 nM) [2]. This mechanism underpins its utility as a pharmacological tool for interrogating the PI3K/Akt signaling pathway and as a foundational scaffold for developing analogs with enhanced stability and selectivity [3].

Why Viridin is Not a Drop-in Replacement for Wortmannin: Critical Differences in Reactivity, Stability, and Synthetic Accessibility


Despite sharing a core furanosteroid structure and nanomolar PI3K inhibition, viridin cannot be directly substituted for its closest analog wortmannin due to fundamental differences in chemical reactivity, metabolic stability, and structural complexity [1]. Wortmannin suffers from high toxicity and poor in vivo stability (half-life in PBS >3000 min but rapid degradation in culture media), limiting its therapeutic window [2]. In contrast, viridin possesses a distinct oxidation state and functionalization pattern that renders its electrophilic furan ring more amenable to controlled chemical manipulation [3]. Furthermore, the unique biosynthetic pathway of viridin provides access to a wider range of naturally occurring structural variants (e.g., viridiol, demethoxyviridin) that are not accessible from the wortmannin lineage [4]. These quantifiable disparities in stability, synthetic diversification potential, and biological performance necessitate careful compound selection based on specific research or developmental objectives.

Quantitative Comparator Evidence: Differentiating Viridin from Wortmannin and Demethoxyviridin


Comparative Potency: Viridin Matches Wortmannin's Nanomolar PI3K Inhibition

In direct enzymatic assays, viridin demonstrates equivalent potency to its closest analog, wortmannin, as an irreversible inhibitor of PI3K. Both compounds exhibit low nanomolar IC₅₀ values in the 4-5 nM range, establishing a shared baseline for target engagement [1].

PI3K inhibition Enzymatic assay Cancer signaling

Structural Reactivity: Viridin's Electrophilic Furan Ring Offers Superior Control for Analog Development

The viridin scaffold provides a more versatile platform for synthetic modification compared to wortmannin. While both compounds feature an electrophilic furan ring, viridin's distinct oxidation pattern and functional group arrangement facilitate nucleophilic ring-opening and subsequent derivatization at the C(20) position [1]. This has enabled the synthesis of a series of viridin analogs with 'orders of magnitude selectivity for PI3K' and subnanomolar enzyme inhibition, a level of tunability not readily achievable with the wortmannin core [2].

Chemical synthesis Structure-activity relationship Furanosteroid

Antifungal Specificity: Viridin Exhibits Targeted Activity Against Verticillium dahliae

Beyond PI3K inhibition, viridin demonstrates distinct antifungal properties. A specific 65 kDa antifungal protein isolated from T. viride and also named 'viridin' exhibits an IC₅₀ of 6 μM against the cotton pathogen Verticillium dahliae [1]. While unrelated to the steroidal metabolite, this proteinaceous viridin offers a unique, non-PI3K-mediated antifungal mechanism compared to broad-spectrum fungal metabolites like wortmannin.

Antifungal Plant pathogen Biocontrol

Stability Profile: Demethoxyviridin (a Viridin Analog) Shows Ultra-Short Half-Life Compared to Wortmannin

A key differentiator within the viridin family is the stability profile of demethoxyviridin (Dmv), a naturally occurring analog. Dmv is notably less stable than wortmannin in PBS, exhibiting a half-life of only 26 minutes compared to wortmannin's 3,470 minutes [1]. This stark difference, a 133-fold reduction, directly impacts experimental design and highlights the need for careful consideration of compound stability in biological assays.

Stability Half-life Cell culture

In Vivo Toxicity: Viridin Analogs Overcome Wortmannin's Liver Toxicity Limitation

Wortmannin's clinical utility is severely hampered by pronounced liver toxicity. In contrast, a series of viridin analogs derived from C(20)-heteroalkylation demonstrated significantly reduced hepatotoxicity while maintaining potent antitumor activity in vivo [1]. Specifically, among the ten most promising derivatives evaluated, six showed 'lower liver toxicity and greater promise for inhibition of tumor cell growth' than the wortmannin parent [2].

Hepatotoxicity In vivo efficacy Drug development

Biosynthetic Diversity: The Viridin Pathway Yields Unique Natural Analogs Not Found in Wortmannin

The biosynthetic gene cluster for viridin produces a suite of structurally related natural products, including viridiol, demethoxyviridin, and virone, which are not part of the wortmannin pathway [1]. This inherent diversity provides a unique library of furanosteroids with varying biological activities and chemical properties, offering a broader palette for SAR studies and biocontrol applications [2].

Biosynthesis Natural products Metabolic engineering

Viridin Applications: Optimal Use Cases Based on Quantitative Differentiation


In Vitro PI3K Inhibition Studies Requiring a Wortmannin Alternative

When experimental design demands a PI3K inhibitor with identical low-nanomolar potency (IC₅₀ 4-5 nM) to wortmannin but with a distinct chemical scaffold, viridin is the optimal choice. This is particularly relevant for validating PI3K-dependent phenotypes in cell culture where off-target effects of wortmannin may be a concern [1].

Synthetic Chemistry for Developing Selective PI3K Inhibitors

Medicinal chemistry programs aiming to create potent, selective PI3K inhibitors with improved drug-like properties should prioritize the viridin scaffold. The ability to perform controlled nucleophilic ring-opening at the C(20) position enables the generation of a diverse array of analogs with subnanomolar activity and reduced hepatotoxicity, as demonstrated by Wipf et al. [2].

Biocontrol and Antifungal Research Targeting Verticillium dahliae

For agricultural researchers studying fungal plant pathogens, the 65 kDa antifungal protein 'viridin' from T. viride provides a specific, non-cytotoxic tool with an IC₅₀ of 6 μM against V. dahliae. This is a distinct application from the steroidal PI3K inhibitor and should be considered for studies focused on biocontrol mechanisms [3].

Natural Product Discovery and Biosynthetic Pathway Engineering

The viridin biosynthetic pathway in Trichoderma species offers a unique platform for exploring fungal secondary metabolism. Researchers interested in isolating novel furanosteroids or engineering pathways for improved production of viridin and its analogs will find this system advantageous due to its production of multiple structurally distinct metabolites, including viridiol and demethoxyviridin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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